4-[2-(Azetidin-1-yl)ethyl]aniline
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Overview
Description
4-[2-(Azetidin-1-yl)ethyl]aniline is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azetidin-1-yl)ethyl]aniline typically involves the reaction of aniline derivatives with azetidine. One common method includes the nucleophilic substitution reaction where aniline reacts with 2-chloroethylazetidine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Azetidin-1-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
4-[2-(Azetidin-1-yl)ethyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(Azetidin-1-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-1-yl)aniline: A closely related compound with similar structural features but different substituents on the azetidine ring.
2-(Azetidin-1-yl)ethanol: Another azetidine derivative with an ethanol group instead of an aniline group.
N-(2-Azetidinyl)acetamide: A compound with an acetamide group attached to the azetidine ring.
Uniqueness
4-[2-(Azetidin-1-yl)ethyl]aniline is unique due to its specific combination of aniline and azetidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-[2-(azetidin-1-yl)ethyl]aniline |
InChI |
InChI=1S/C11H16N2/c12-11-4-2-10(3-5-11)6-9-13-7-1-8-13/h2-5H,1,6-9,12H2 |
InChI Key |
FCKIGRHWIUAEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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